![molecular formula C18H29ClN2O2 B2944413 1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride CAS No. 2418676-31-8](/img/structure/B2944413.png)
1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O2 and its molecular weight is 340.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemistry and Atropisomerism
Research on compounds with similar structural features has explored stereochemical aspects and atropisomerism, which is the spatial arrangement of atoms that results in non-superimposable mirror images, due to hindered rotation around a bond. For example, studies on derivatives of 4-(2-Thienyl)-4H-1,2,4-triazole have investigated the isolation and characterization of atropisomers, which have implications for drug design and the development of compounds with specific biological activities (Marubayashi, Ogawa, Moriwaki, & Haratake, 1992).
Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements as members of their rings, are of great interest in the development of new pharmaceuticals and materials. Research into linear and cyclic aminomethanephosphinates, for instance, has contributed to the understanding of the structural and electronic properties of these compounds, potentially informing the synthesis of more complex heterocycles with desired properties (González-Juárez, Ortega-Guevara, Linzaga-Elizalde, & Escalante, 2006).
Polymer Recycling and Derivatization
Aminolytic depolymerization of postconsumer polyethylene terephthalate (PET) has been studied as a method for recycling PET waste into valuable products. This research demonstrates the potential for converting waste materials into useful chemical intermediates or products, such as bisoxazoline, which can be used in polyester and nylon compositions (Shah & Shukla, 2012).
Radiation Protective Agents
Studies on sulfur analogs related to norephedrine have explored their potential as radiation protective agents. This research area is crucial for developing compounds that can mitigate the harmful effects of radiation exposure (Bhat & McCarthy, 1965).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents have been investigated, highlighting the role of heterocyclic chemistry in the discovery of new therapeutic agents. Such studies contribute to the ongoing search for effective treatments against resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
1-[2-(aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-14-6-8-15(9-7-14)18(2,3)17(21)20-10-5-11-22-16(12-19)13-20;/h6-9,16H,4-5,10-13,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKRAUPCIYXHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)N2CCCOC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)
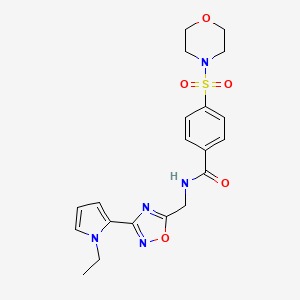


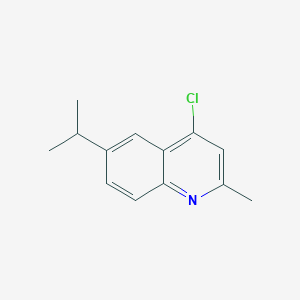
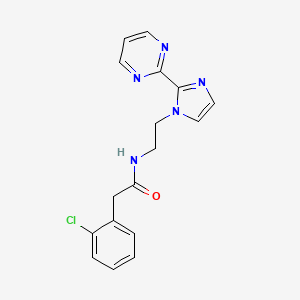
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)

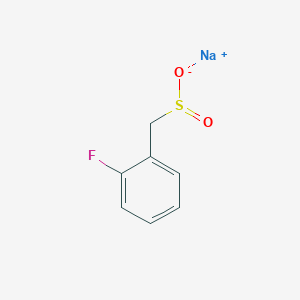
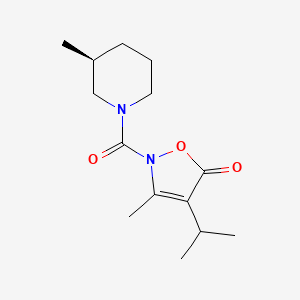
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)